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molecular formula C5H6N2 B569127 2-Pyridinamine-d4 CAS No. 87802-54-8

2-Pyridinamine-d4

Cat. No. B569127
M. Wt: 98.141
InChI Key: ICSNLGPSRYBMBD-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728835

Procedure details

Using 2-aminopyridine (670 mg, 7.12 mmol) and m-anisoyl chloride (1.2 ml, 8.55 mmol), the procedure of Reference Example 13 was repeated to obtain 341 mg (21.0%) of the title compound in the form of light yellow oil.
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
21%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8](Cl)(=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1>>[CH3:16][O:15][C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][CH:12]=1)[C:8]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:17]

Inputs

Step One
Name
Quantity
670 mg
Type
reactant
Smiles
NC1=NC=CC=C1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)NC2=NC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 341 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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